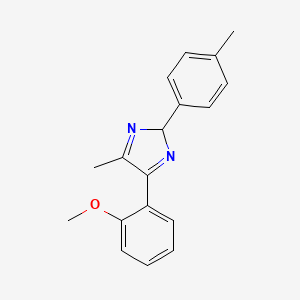
4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves the methods and procedures used to create the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes properties like boiling point, melting point, solubility, stability, and reactivity .科学的研究の応用
Corrosion Inhibition
One notable application of imidazole derivatives, closely related to 4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole, is in corrosion inhibition. These compounds have been studied for their effectiveness in protecting metals against corrosion in acidic environments. For example, imidazole derivatives have been synthesized and explored for their corrosion inhibition efficacy on mild steel in acidic solutions. These studies utilize various spectroscopic and electrochemical methods to understand the mechanisms behind their corrosion inhibition properties, highlighting their potential as effective corrosion inhibitors (Prashanth et al., 2021; Ouakki et al., 2020).
Pharmaceutical Research
Imidazole derivatives are of significant interest in pharmaceutical research for their diverse biological activities. Research has delved into synthesizing and characterizing various imidazole compounds to explore their binding profiles, central nervous system penetration, and potential as receptor antagonists. For instance, studies on imidazole derivatives highlight their potent activity as serotonin-3 receptor antagonists, indicating their potential utility in neuroscience and pharmacological research (Rosen et al., 1990). Further research has demonstrated the anticancer potential of certain imidazole compounds, indicating their ability to induce apoptosis and cellular senescence in cancer cell lines (Sharma et al., 2014).
Molecular Docking and Computational Studies
Imidazole derivatives have also been a focus in computational chemistry and molecular docking studies. These compounds are analyzed for their reactivity, interaction with proteins, and potential biological activities through spectroscopic characterization and theoretical studies. For example, the synthesis and characterization of imidazole derivatives have led to insights into their antimicrobial activities and interactions with biological molecules, providing a foundation for their application in medicinal chemistry and drug design (Thomas et al., 2018; Hossain et al., 2018).
Materials Science
Additionally, imidazole compounds are investigated in materials science for their optical properties and potential applications in photochromic materials. The synthesis of imidazole-based dimers and their photochromic behavior in solution indicates the versatility of these compounds in developing materials with tunable optical properties (Bai et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-8-10-14(11-9-12)18-19-13(2)17(20-18)15-6-4-5-7-16(15)21-3/h4-11,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZXHIOAOFAPFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N=C(C(=N2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

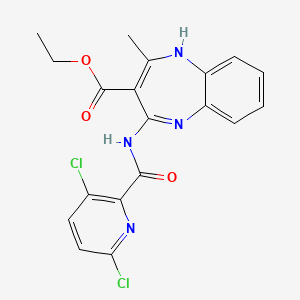
![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2905110.png)
![4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2905111.png)
![5-(3,4-dimethoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2905112.png)
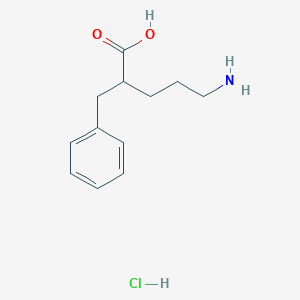

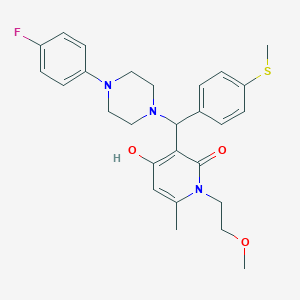
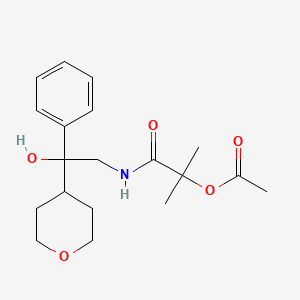
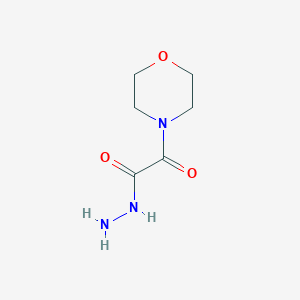
![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2905121.png)

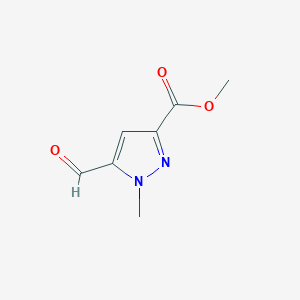
![3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-5-ol](/img/structure/B2905126.png)
